molecular formula C13H11F2N B1420905 (3',2-Difluorobiphenyl-4-yl)methanamine CAS No. 1214336-07-8

(3',2-Difluorobiphenyl-4-yl)methanamine

Cat. No. B1420905
CAS RN: 1214336-07-8
M. Wt: 219.23 g/mol
InChI Key: TULYHVHPSCUVGQ-UHFFFAOYSA-N
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Description

(3',2-Difluorobiphenyl-4-yl)methanamine, also known as DFBM, is an organic compound with a wide range of uses in scientific research. It is a tertiary amine with two fluorine atoms attached to the biphenyl group, and it is used as a reagent in various organic synthesis reactions. DFBM has been studied extensively in its use as a catalyst in organic synthesis, as well as its applications in biochemistry and physiology.

Scientific Research Applications

Comprehensive Analysis of (3’,2-Difluorobiphenyl-4-yl)methanamine Applications

(3’,2-Difluorobiphenyl-4-yl)methanamine is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Drug Development

Application: As a building block in pharmaceuticals, (3’,2-Difluorobiphenyl-4-yl)methanamine can be utilized to synthesize new compounds with potential therapeutic effects. Its bifluorinated structure may contribute to the metabolic stability and bioavailability of the drug candidates.

Material Science

Application: The compound’s rigid biphenyl system could be explored for the development of novel materials, such as liquid crystals or fluorescent markers, due to its potential to exhibit unique electronic properties.

Agrochemical Research

Application: In agrochemistry, (3’,2-Difluorobiphenyl-4-yl)methanamine might serve as a precursor for the synthesis of herbicides or pesticides. The difluoro groups could enhance the binding affinity to certain biological targets in pests.

Catalysis

Application: This compound could be investigated as a ligand in catalytic systems. Its structural features might allow it to coordinate with metals, facilitating various catalytic reactions important in industrial processes.

Environmental Science

Application: Research into the environmental fate of (3’,2-Difluorobiphenyl-4-yl)methanamine could provide insights into the biodegradation of fluorinated compounds, which is crucial for assessing their environmental impact.

Analytical Chemistry

Application: Due to its distinctive structure, (3’,2-Difluorobiphenyl-4-yl)methanamine can be used as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds.

Each of these applications leverages the unique chemical structure of (3’,2-Difluorobiphenyl-4-yl)methanamine, demonstrating its versatility and potential in scientific research. While the current web search did not yield specific studies on this compound, the applications mentioned are based on the general roles that similar compounds play in their respective fields .

properties

IUPAC Name

[3-fluoro-4-(3-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-3-1-2-10(7-11)12-5-4-9(8-16)6-13(12)15/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULYHVHPSCUVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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